trans-2-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Overview
Description
trans-2-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid: is an organic compound with the molecular formula C15H18O4 This compound features a cyclopentane ring substituted with a carboxylic acid group and a 2-(2-methoxyphenyl)-2-oxoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone and 2-methoxybenzaldehyde.
Aldol Condensation: Cyclopentanone undergoes aldol condensation with 2-methoxybenzaldehyde in the presence of a base such as sodium hydroxide to form the intermediate 2-(2-methoxyphenyl)-2-oxoethylcyclopentanone.
Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride to yield the corresponding alcohol.
Oxidation: The alcohol is oxidized to the carboxylic acid using an oxidizing agent such as potassium permanganate or Jones reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, Jones reagent.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydride, various nucleophiles.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, trans-2-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for probing the activity of various enzymes involved in oxidation and reduction reactions.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it valuable for creating polymers and other advanced materials.
Mechanism of Action
The mechanism of action of trans-2-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, while the methoxyphenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- trans-2-(2-Oxo-2-phenylethyl)cyclopentane-1-carboxylic acid
- trans-2-(2-Methoxyphenyl)-2-oxoethylcyclohexane-1-carboxylic acid
- trans-2-(2-Methoxyphenyl)-2-oxoethylcyclopentane-1-sulfonic acid
Uniqueness
What sets trans-2-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid apart is its specific combination of functional groups and stereochemistry. The presence of the methoxy group and the cyclopentane ring provides unique reactivity and interaction profiles, making it a versatile compound for various applications.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
(1R,2S)-2-[2-(2-methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c1-19-14-8-3-2-6-12(14)13(16)9-10-5-4-7-11(10)15(17)18/h2-3,6,8,10-11H,4-5,7,9H2,1H3,(H,17,18)/t10-,11+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSRAJZPMPZATD-WDEREUQCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)CC2CCCC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)C[C@@H]2CCC[C@H]2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601147766 | |
Record name | rel-(1R,2S)-2-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclopentanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601147766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
733740-55-1 | |
Record name | rel-(1R,2S)-2-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclopentanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=733740-55-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-(1R,2S)-2-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclopentanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601147766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.